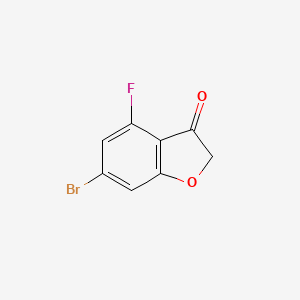

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one

Description

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a halogenated dihydrobenzofuran-3-one derivative characterized by a bicyclic structure with a ketone group at position 3, bromine at position 6, and fluorine at position 2. The bromine and fluorine substituents are electron-withdrawing groups (EWGs), which influence the compound’s reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C8H4BrFO2 |

|---|---|

Molecular Weight |

231.02 g/mol |

IUPAC Name |

6-bromo-4-fluoro-1-benzofuran-3-one |

InChI |

InChI=1S/C8H4BrFO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 |

InChI Key |

PKLOMFNWGYRJFW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2F)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A common synthetic route involves the cyclization of 2-hydroxyacetophenone derivatives bearing bromine and fluorine substituents. This cyclization forms the dihydrobenzofuranone ring system. The process is typically conducted under acidic or basic conditions, depending on the substituents and desired yields.

Reduction of 6-Bromo-4-fluoroindan-1-one

An alternative approach uses 6-bromo-4-fluoroindan-1-one as a key intermediate. This compound undergoes reduction and cyclization to form the target benzofuranone.

Experimental Procedure Example:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-Bromo-4-fluoroindan-1-one (57 mg, 0.26 mmol), trifluoroacetic acid (1.1 mL), triethylsilane (103 µL, 0.65 mmol) | The indanone is dissolved in trifluoroacetic acid, triethylsilane is added, and the mixture is stirred at 20 °C overnight. |

| 2 | Work-up: Pour reaction mixture into ice water, extract with ethyl acetate (3x), wash with saturated sodium bicarbonate, dry, and concentrate | The organic layer is purified by silica gel chromatography (hexane:ethyl acetate = 100:0) to yield crude 6-bromo-4-fluoroindane as a yellow oil. |

This intermediate can be further processed without additional purification for subsequent reactions.

Copper(I)-Catalyzed Coupling Reactions

Copper(I) iodide catalysis is employed for coupling reactions involving 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one derivatives with other nucleophiles or heterocycles.

| Parameter | Details |

|---|---|

| Substrates | 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one (87 mg), nucleophile (e.g., pyrrolidin-2-one derivative) |

| Catalyst | Copper(I) iodide (7 mg) |

| Base | Cesium carbonate (248 mg) |

| Ligand | N,N'-Dimethylethylenediamine (336 mg) |

| Solvent | 1,4-Dioxane (2 mL) |

| Temperature | 85 °C |

| Time | 3 hours |

| Atmosphere | Argon (inert) |

After reaction completion, the mixture is cooled, filtered, and purified by preparative high-performance liquid chromatography (HPLC) to isolate the coupled product.

| Method | Key Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Reduction of 6-bromo-4-fluoroindan-1-one | Triethylsilane, trifluoroacetic acid | 20 °C | Overnight | Not specified (crude product isolated) | Product used directly in next step |

| Copper(I)-catalyzed coupling | Copper(I) iodide, cesium carbonate, N,N'-dimethylethylenediamine | 85 °C | 3 hours | Not specified | Purification by preparative HPLC |

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrFO2 |

| Molecular Weight | 231 g/mol |

| Solubility | Moderately soluble in organic solvents |

| Log P (consensus) | ~2.87 (indicates moderate lipophilicity) |

| Stability | Sensitive to strong bases and nucleophiles due to electrophilic sites |

These properties influence solvent choice, reaction conditions, and purification strategies during synthesis.

- Starting materials such as 2-hydroxyacetophenone derivatives or indanone analogs are essential for constructing the benzofuranone core.

- Controlled introduction of bromine and fluorine substituents is achieved through selective halogenation or by using pre-halogenated precursors.

- Reduction using triethylsilane in trifluoroacetic acid is effective for converting indanone intermediates to the dihydrobenzofuranone structure.

- Copper(I)-catalyzed coupling reactions enable functionalization and further derivatization of the benzofuranone core.

- Purification typically involves silica gel chromatography or preparative HPLC to ensure high purity.

- Reaction parameters such as temperature, solvent, and atmosphere (inert gas) are critical for optimizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The benzofuran ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and catalyst, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions may produce oxidized benzofuran compounds.

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

Medicine: Research into its potential as a drug candidate for various diseases, including cancer and viral infections.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one with key analogs:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : Bromine at position 6 (vs. position 5 in 5-bromo-benzofuran-3-one) significantly alters electronic distribution. Fluorine at position 4 enhances polarity compared to hydroxy or alkyl groups .

- Dihydro vs.

- Lipophilicity: Bromine and fluorine increase logP compared to non-halogenated analogs, but alkylated derivatives (e.g., 4-bromo-2-ethyl-7-methyl analog) exhibit higher lipophilicity due to nonpolar groups .

MAO Inhibition

In a study of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives, electron-withdrawing groups (EWGs) like Br and F were found to enhance selectivity for MAO-B isoforms. Mono-substitution at ortho/meta positions (as in the target compound’s C4-F and C6-Br) improved potency, while bulky substituents reduced activity .

Antibacterial Activity

TB501, a structurally complex dihydrobenzofuran-3-one derivative, demonstrated potent antitubercular effects in liposomal formulations. Its piperazine and hydroxy groups contributed to solubility and cellular uptake, whereas halogenated analogs like the target compound may prioritize membrane permeability due to higher logP .

Crystal Structure and Material Science

Compounds like (Z)-4-((4,5,6-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-one exhibit ordered crystal packing, influenced by halogen and methoxy substituents. The target compound’s Br and F substituents could similarly stabilize intermolecular interactions (e.g., halogen bonding) in solid-state applications .

Biological Activity

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran family, characterized by its unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can be represented as follows:

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often using bromine and fluorine sources under specific conditions. Common methods include the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent to facilitate the reaction.

The biological activity of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is primarily attributed to its interaction with various molecular targets. The presence of bromine and fluorine enhances its binding affinity to specific enzymes or receptors, which may lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate significant antibacterial activity, particularly against pathogenic strains .

Anticancer Potential

In addition to its antimicrobial effects, there is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways are still being elucidated, but initial data points towards promising activity against certain cancer cell lines.

Study on Antimicrobial Efficacy

In a controlled study examining the antibacterial effects of various benzofuran derivatives, 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one was found to exhibit potent activity against multiple bacterial strains. The study utilized a range of concentrations to determine the MIC values and compared these to standard antibiotics .

Research on Anticancer Activity

Another study focused on the anticancer potential of this compound involved in vitro testing against several cancer cell lines. The results indicated that treatment with 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one led to a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination and fluorination of a dihydrobenzofuran-3-one scaffold. Key steps include:

- Precursor Selection : Starting with 4-fluoro-2,3-dihydro-1-benzofuran-3-one, bromination at the 6-position is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic bromination agents (e.g., Br₂/FeBr₃).

- Fluorination : Fluorine introduction may occur via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorination (e.g., Selectfluor®) depending on precursor reactivity .

- Cyclization : Intramolecular cyclization under acidic or basic conditions ensures ring closure.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization improves purity (>95% by HPLC) .

Q. Example Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 65–70 | 90 |

| Fluorination | KF, DMF, 120°C | 75 | 85 |

| Purification | HPLC (MeOH:H₂O gradient) | – | 98 |

Q. Which spectroscopic techniques are most effective for characterizing 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one, and how can conflicting spectral data be resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling constants, bromine-induced deshielding). ¹⁹F NMR confirms fluorine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₅BrFO₂).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities by refining bond lengths/angles .

- Conflict Resolution : Cross-validate using multiple techniques. For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR may require X-ray validation to confirm stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one in substitution reactions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. The 6-bromo group deactivates the ring, directing substituents to the 4-fluoro position.

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions .

- Kinetic Studies : Transition state modeling identifies rate-limiting steps (e.g., bromine displacement by nucleophiles) .

Q. What strategies enable enantioselective synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one derivatives?

Methodological Answer:

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) to induce stereochemistry at the 3-keto position .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- X-ray Validation : SHELXL refines absolute configuration from single-crystal data .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures. Bromine increases molecular weight, enhancing thermal stability compared to non-halogenated analogs.

- UV-Vis Spectroscopy : Fluorine’s electron-withdrawing effect reduces π→π* transition energy, increasing photostability .

- Accelerated Aging Studies : Store samples under UV light (254 nm) and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer:

- Purity Verification : Re-purify the compound using column chromatography (silica gel, ethyl acetate/hexane) and re-analyze .

- Instrument Calibration : Standardize NMR (e.g., using TMS) and MS instruments with certified reference materials.

- Literature Cross-Check : Compare data with high-quality journals (avoiding unreliable sources like BenchChem) and databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.